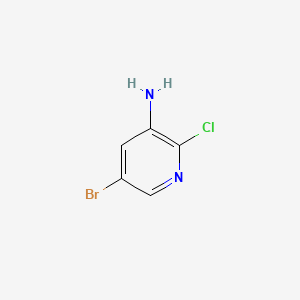

3-Amino-5-bromo-2-chloropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the realm of organic chemistry. youtube.com Its unique electronic properties and ability to participate in a wide array of chemical transformations have established it as a critical scaffold in both organic synthesis and the development of new therapeutic agents. researchgate.netnih.gov The versatility of the pyridine nucleus allows for its easy conversion into a multitude of functional derivatives, making it a highly sought-after component in the design of molecules with specific properties and functions. nih.govresearchgate.net

Ubiquitous Presence in Natural Products, Vitamins, and Coenzymes

Pyridine and its derivatives are widespread in nature, forming the core structure of numerous essential biomolecules. lifechemicals.comexlibrisgroup.com They are found in a variety of natural products, including alkaloids like nicotine (B1678760) and papaverine. youtube.comlifechemicals.com Furthermore, the pyridine scaffold is a key component of vital B vitamins, such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), which play crucial roles in metabolic processes. rsc.orgwikipedia.org The coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are central to cellular metabolism and energy production, also feature a pyridine moiety. nih.govwikipedia.orgnih.gov

Applications in Functional Nanomaterials, Ligands, and Asymmetric Catalysis

Beyond its biological significance, the pyridine scaffold has found extensive applications in materials science and catalysis. nih.gov Pyridine-containing ligands are widely used in coordination chemistry and have proven to be particularly valuable in the field of asymmetric catalysis, where they can facilitate the synthesis of chiral molecules with high enantioselectivity. hkbu.edu.hkdiva-portal.orgrsc.org The ability of the pyridine nitrogen to coordinate with metal ions makes these ligands highly versatile. diva-portal.org Additionally, pyridine derivatives have been incorporated into functional nanomaterials, such as carbon nanotubes, where they can enhance properties like electrocatalytic activity for applications in energy conversion. acs.orgresearchgate.netmdpi.com

Role as a Privileged Scaffold in Medicinal Chemistry Research

In the field of medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its frequent appearance in the structures of approved drugs. researchgate.netrsc.orgnih.gov Its presence in a molecule can enhance pharmacological activity, improve metabolic stability, and increase water solubility. rsc.orgnih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature that facilitates strong and specific interactions with biological targets. taylorandfrancis.com This has led to the development of a wide range of pyridine-containing drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govfuaij.com

Importance of Halogenation and Amino Functionalities in Pyridine Derivatives

The introduction of halogen atoms and amino groups onto the pyridine ring significantly modulates its chemical and biological properties. rsc.orgnih.gov These functional groups provide handles for further chemical modifications and can profoundly influence the molecule's reactivity and interaction with biological systems.

Influence of Halogen Substituents on Reactivity and Biological Activity

Halogenation of the pyridine ring is a critical strategy for fine-tuning its electronic properties and reactivity. nih.govresearchgate.net The electronegative nature of halogen atoms withdraws electron density from the ring, making it more susceptible to nucleophilic attack. uoanbar.edu.iqimperial.ac.uk The position of the halogen substituent dictates the regioselectivity of subsequent reactions. nih.gov Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, can play a significant role in the solid-state packing of molecules and their binding to biological targets. acs.orgmdpi.comacs.org The introduction of halogens can also enhance the biological activity of pyridine derivatives, a strategy often employed in drug design. nih.govresearchgate.net

Role of Amino Group in Enhancing Reactivity for Coupling Reactions

The amino group is a powerful electron-donating group that can significantly influence the reactivity of the pyridine ring. pearson.comlibretexts.org When attached to the pyridine scaffold, it increases the electron density of the ring, making it more reactive towards electrophilic substitution. uoanbar.edu.iq More importantly, the amino group serves as a versatile functional handle for a variety of coupling reactions, such as Suzuki, Negishi, and Stille couplings. researchgate.net These reactions are instrumental in the construction of more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. The presence of an amino group can also facilitate the formation of hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. libretexts.org

Referenced Compounds

| Compound Name |

|---|

| 3-Amino-5-bromo-2-chloropyridine |

| Nicotine |

| Papaverine |

| Niacin |

| Pyridoxine |

| Nicotinamide adenine dinucleotide (NAD) |

| Nicotinamide adenine dinucleotide phosphate (NADP) |

Overview of this compound in Academic Research Context

Within the family of halogenated aminopyridines, this compound is a compound that has garnered attention in the academic research community. biosynth.comchemicalbook.com This trifunctional pyridine, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a chlorine atom at the 2-position, possesses a distinct pattern of substitution that dictates its chemical behavior and potential applications. biosynth.comsigmaaldrich.cn Its molecular structure makes it a prime candidate for regioselective modifications, allowing researchers to introduce additional functional groups at specific positions.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 588729-99-1 biosynth.comchemicalbook.comsigmaaldrich.cnsynquestlabs.com |

| Molecular Formula | C₅H₄BrClN₂ biosynth.comsigmaaldrich.cnsynquestlabs.comnih.gov |

| Molecular Weight | 207.46 g/mol biosynth.comsigmaaldrich.cn |

| Appearance | Solid sigmaaldrich.cn |

| Melting Point | 128-132 °C sigmaaldrich.cn |

| InChI Key | ZSEZSALOLWCCGT-UHFFFAOYSA-N sigmaaldrich.cn |

The utility of this compound in synthetic organic chemistry stems from its role as a versatile intermediate and building block. biosynth.comnbinno.comchemimpex.com The differential reactivity of the two halogen atoms, along with the presence of the amino group, provides a platform for sequential and selective chemical reactions. chemimpex.com The chlorine atom at the 2-position and the bromine atom at the 5-position can be selectively targeted in various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the pyridine core and the synthesis of a wide array of substituted pyridine derivatives. The amino group can also be a handle for further functionalization or can direct the regioselectivity of subsequent reactions. This multi-faceted reactivity makes this compound a valuable precursor for creating complex molecules with desired structural features. nbinno.comchemimpex.com

The structural motifs derived from this compound are of significant interest in the fields of pharmaceutical and agricultural research. biosynth.comnbinno.comchemimpex.com In medicinal chemistry, substituted pyridines are a common core in many biologically active compounds. The ability to use this compound to synthesize libraries of novel pyridine-containing molecules makes it a valuable tool in drug discovery programs. biosynth.comchemimpex.com For instance, it has been identified as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a target relevant to cancer research. biosynth.com

In the agricultural sector, this compound serves as a key intermediate in the development of new agrochemicals. nbinno.comchemimpex.com The halogenated pyridine structure is a component of many effective herbicides and pesticides. nbinno.comchemimpex.com By using this compound as a starting material, chemists can design and synthesize new active ingredients for crop protection products, potentially leading to more effective and selective agents. nbinno.comchemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEZSALOLWCCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618904 | |

| Record name | 5-Bromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588729-99-1 | |

| Record name | 5-Bromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromo-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of Pyridine Compounds

Spectroscopic Techniques for Structural Elucidationnih.govnih.gov

The structural analysis of pyridine (B92270) derivatives, such as 3-Amino-5-bromo-2-chloropyridine, relies on a combination of spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for providing detailed information about the molecular framework and the nature of chemical bonds within the molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic compounds like this compound, ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to provide key information about the electronic environment of the protons on the pyridine ring and the amino group. The pyridine ring has two aromatic protons, H-4 and H-6. Their chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms (-Cl, -Br).

The amino group protons typically appear as a broad singlet, though its chemical shift and appearance can vary with solvent and concentration. The two aromatic protons on the pyridine ring, H-4 and H-6, would be expected to appear as distinct signals, likely doublets, due to spin-spin coupling with each other. The precise chemical shifts (δ) and coupling constants (J) are determined by the unique electronic environment of each proton. While a publicly available, detailed analysis of the ¹H NMR spectrum for this specific compound is not readily found in the reviewed literature, a representative spectrum is available. chemicalbook.com Analysis of related compounds suggests that the aromatic protons would likely resonate in the region of δ 7.0-8.5 ppm. chemicalbook.comubc.ca

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.0 - 8.0 | Doublet (d) | 2 - 3 |

| H-6 | 7.5 - 8.5 | Doublet (d) | 2 - 3 |

| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | N/A |

| Note: This table is predictive and based on general principles of NMR spectroscopy and data for similar compounds. Actual values may vary. |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are highly dependent on the attached substituent.

The carbon atoms directly bonded to the electronegative chlorine (C-2), bromine (C-5), and nitrogen (C-3) atoms will experience the most significant shifts. Specifically, C-2 and C-5 are expected to be shifted downfield due to the deshielding effect of the halogens. The C-3 carbon, attached to the amino group, will also be significantly affected. The remaining carbons, C-4 and C-6, will have chemical shifts influenced by their position relative to all three substituents. While specific, published ¹³C NMR data for this compound is not available in the surveyed literature chemicalbook.com, analysis of substituted pyridines can provide an estimation of the expected chemical shifts. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-3 | 135 - 145 |

| C-4 | 120 - 130 |

| C-5 | 110 - 120 |

| C-6 | 140 - 150 |

| Note: This table is predictive and based on general principles of NMR spectroscopy and data for similar compounds. |

Infrared (IR) Spectroscopynist.govchemicalbook.com

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and the pyridine ring. Key expected vibrations include:

N-H Stretching: The amino group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear in the 1400-1600 cm⁻¹ region. elixirpublishers.comresearchgate.net

N-H Bending: The in-plane bending (scissoring) vibration of the amino group usually occurs in the 1590-1650 cm⁻¹ range.

C-Cl and C-Br Stretching: The vibrations for carbon-halogen bonds are found in the fingerprint region. The C-Cl stretch is typically in the 600-800 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, generally between 500-600 cm⁻¹.

Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each band to a specific molecular motion. elixirpublishers.comnih.gov While a specific vibrational analysis for this compound is not detailed in the available literature, studies on similar substituted pyridines provide a strong basis for interpreting its spectrum. researchgate.net

Table 3: General IR Vibrational Frequencies for Substituted Pyridines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Ring Stretch | 1500 - 1600 |

| C=C Ring Stretch | 1430 - 1625 |

| N-H Bending | 1590 - 1650 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

| Note: These are general frequency ranges and can vary based on the specific molecular structure and environment. |

Linear-dichroic IR spectroscopy is a specialized technique used to determine the orientation of molecules within an ordered sample, such as a stretched polymer film or a crystal. nih.gov The method relies on measuring the differential absorption of plane-polarized infrared light parallel and perpendicular to a reference direction in the sample. nih.gov

By analyzing the dichroic ratio of specific vibrational bands, one can deduce the average orientation of the corresponding transition moments relative to the sample's alignment axis. For a molecule like this compound, this could provide information on how the pyridine rings align under specific conditions. For instance, if the compound were incorporated into a stretched polyethylene (B3416737) film, the orientation of the pyridine ring plane could be determined by analyzing the dichroism of in-plane and out-of-plane ring vibrations. acs.org

While a powerful tool for studying molecular organization, no specific studies applying linear-dichroic IR spectroscopy to oriented samples of this compound were identified in the reviewed literature. However, the principles of the technique are well-established and could be applied to this compound to investigate its solid-state packing or its interaction and orientation within a host matrix. nih.gov

Mass Spectrometry (MS)

Mass spectrometry of this compound, with a molecular formula of C₅H₄BrClN₂ and a molecular weight of approximately 207.46 g/mol , provides critical information for its structural confirmation. biosynth.comsigmaaldrich.cn The electron impact (EI) mass spectrum is expected to exhibit a characteristic molecular ion peak cluster. Due to the presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion region will display a distinct isotopic pattern. The primary molecular ion (M⁺) peak would correspond to the combination of the most abundant isotopes, ⁷⁹Br and ³⁵Cl. The spectrum would also show prominent M+2 and M+4 peaks corresponding to the presence of ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl, and ⁸¹Br/³⁷Cl isotopes, respectively.

The fragmentation of this compound under mass spectrometric conditions is guided by its functional groups. General fragmentation patterns for halogenated aromatic compounds include the primary loss of a halogen radical (Br or Cl). miamioh.edu Additionally, the presence of the amino group can direct fragmentation through the loss of small neutral molecules like HCN. jcsp.org.pk For aminopyridines, alpha-cleavage is a common pathway, though this is more typical for aliphatic amines. libretexts.org

While a detailed experimental mass spectrum for this compound is not widely published, analysis of its isomer, 2-Amino-3-bromo-5-chloropyridine, shows accessible GC-MS data which can provide insight into the expected fragmentation. nih.gov Predicted collision cross-section values for various adducts of the title compound have been calculated, offering theoretical data for more advanced mass spectrometry techniques.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 206.93192 |

| [M+Na]⁺ | 228.91386 |

| [M-H]⁻ | 204.91736 |

| [M+NH₄]⁺ | 223.95846 |

| [M+K]⁺ | 244.88780 |

This table is based on predicted data and serves as a theoretical reference.

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is determined by the electronic transitions within the molecule. The pyridine ring itself is a chromophore, and its absorption is significantly influenced by the attached substituents: the amino group (-NH₂), bromine (-Br), and chlorine (-Cl). The amino group acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and increasing the absorption intensity.

Specific experimental UV-Vis spectral data for this compound is not extensively documented in the reviewed literature. However, based on its structure as a substituted aminopyridine, absorption bands corresponding to π → π* and n → π* transitions are expected. These transitions are characteristic of aromatic and heterocyclic systems containing non-bonding electrons.

X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. As of the latest literature review, a complete single-crystal X-ray structure determination for this compound has not been published.

However, the crystal structure of the closely related analogue, 3-Amino-5-bromo-2-iodopyridine, provides valuable insights into the likely solid-state conformation. nih.gov This compound was found to crystallize in the monoclinic system. The study confirmed the positions of the substituents on the pyridine ring and provided precise bond lengths and angles. Given the chemical similarity between chlorine and iodine as halogens, it is plausible that this compound would adopt a similar crystalline form.

Table 2: Crystallographic Data for the Analogue 3-Amino-5-bromo-2-iodopyridine

| Parameter | Value |

| Chemical Formula | C₅H₄BrIN₂ |

| Molecular Weight | 298.90 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0983 (12) |

| b (Å) | 15.172 (4) |

| c (Å) | 12.038 (3) |

| β (°) | 90.152 (5) |

| Volume (ų) | 748.5 (3) |

| Z | 4 |

Data from the crystallographic study of 3-Amino-5-bromo-2-iodopyridine. nih.gov

The crystal packing and the network of intermolecular interactions dictate the macroscopic properties of the solid material. In the absence of a determined crystal structure for this compound, the analysis of its iodo-analogue is again instructive. nih.gov

The crystal structure of 3-Amino-5-bromo-2-iodopyridine reveals that the molecules are linked by intermolecular N-H···N hydrogen bonds. nih.gov Specifically, one of the hydrogen atoms of the amino group (N-H) forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction links the molecules into chains extending along the crystallographic c-axis. The study also noted the presence of a weak intramolecular N-H···I interaction. Notably, no strong halogen-halogen interactions were observed in the crystal packing of this analogue. nih.gov

In a related study on 4-Amino-3,5-dichloropyridine, Hirshfeld surface analysis was used to quantify the intermolecular contacts. iucr.org This analysis showed that Cl···H/H···Cl and N···H/H···N contacts made significant contributions to the crystal packing, highlighting the importance of both hydrogen bonding and halogen interactions in the solid-state architecture of such molecules. iucr.org A similar interplay of forces would be expected to govern the crystal packing of this compound.

Quantum Chemical Calculations and Theoretical Investigations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. DFT calculations can provide valuable insights into molecular geometry, vibrational frequencies (IR and Raman spectra), electronic properties (such as the HOMO-LUMO gap), and molecular electrostatic potential.

While specific DFT studies focused solely on this compound are not prominent in the literature, the methodology has been successfully applied to a wide range of related pyridine derivatives. For instance, DFT calculations using the B3LYP functional have been used to interpret the vibrational spectra of compounds like 3,5-dibromopyridine (B18299) and various chloropyridines, showing excellent agreement with experimental data. nih.gov Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then performing frequency calculations.

For this compound, DFT calculations could be employed to:

Predict its equilibrium geometry in the gas phase.

Simulate its infrared and Raman spectra to aid in the assignment of experimental vibrational bands.

Determine electronic properties like the dipole moment and molecular electrostatic potential surface, which are crucial for understanding intermolecular interactions.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to assess its chemical reactivity and electronic transition characteristics.

Energy framework analysis, often performed using energies derived from DFT calculations, can further elucidate the nature and strength of intermolecular interactions within the crystal lattice, distinguishing between electrostatic, dispersion, and polarization contributions. iucr.org

Analysis of Molecular Orbitals and Electronic Structure

The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller gap generally indicates higher reactivity and polarizability. researchgate.net

The distribution of electron density and the nature of the FMOs can be visualized to understand the sites susceptible to electrophilic and nucleophilic attack. For instance, in a study of a benzopyran derivative, the HOMO-LUMO energy levels were determined using the DFT/B3LYP/6-311G(d,p) method. nih.gov Natural Bond Orbital (NBO) analysis can provide further insights into intramolecular charge transfer interactions and the stabilization energies associated with them. researchgate.net

The molecular electrostatic potential (MESP) surface is another valuable tool for visualizing the charge distribution and predicting intermolecular interactions. nih.gov The red regions on the MESP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential) susceptible to nucleophilic attack.

Molecular Docking Studies (Conceptual Framework)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com While specific biological targets for this compound are not defined here, the conceptual framework for such studies is well-established.

The process involves preparing the 3D structure of the ligand (this compound) and the target receptor. The ligand's structure would be optimized using the methods described in section 3.3.1.1. A docking program would then be used to explore the conformational space of the ligand within the binding site of the receptor, calculating the binding affinity for each pose. mdpi.com

The binding energy is a key output, with a more negative value indicating a more favorable interaction. researchgate.net The analysis of the docked pose can reveal crucial intermolecular interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions that stabilize the ligand-receptor complex. mdpi.com For example, molecular docking studies on ferrocene-modified tyrosine kinase inhibitors helped to understand how substitutions alter binding interactions within the kinase's ATP-binding site. mdpi.com

Chemoinformatic Approaches in Catalyst Discovery

Chemoinformatics applies computational methods to solve chemical problems. In the context of catalyst discovery, these approaches can be used to screen virtual libraries of compounds like substituted pyridines for potential catalytic activity.

For instance, DFT calculations have been employed to explore the catalytic pathway of nickel pyridinethiolate as a hydrogen generation catalyst. rsc.org Such studies can elucidate reaction mechanisms, identify key intermediates, and predict the catalytic efficiency of different compounds.

By creating a virtual library of pyridine derivatives related to this compound and applying chemoinformatic tools, one could predict properties relevant to catalysis, such as electronic parameters, steric hindrance, and coordination ability. This computational screening can prioritize candidates for experimental synthesis and testing, thereby accelerating the discovery of novel catalysts. The modular synthesis of pyridinophane macrocycles, for example, allows for the facile insertion of substituents to tune the electronic and steric effects for supporting metal-dependent nitrene-transfer chemistry. mdpi.com

Applications of 3 Amino 5 Bromo 2 Chloropyridine in Chemical Research and Development

Medicinal Chemistry and Drug Development

The scaffold of 3-amino-5-bromo-2-chloropyridine is a key constituent in the field of medicinal chemistry, serving as a foundational element in the creation of novel therapeutic agents. Its unique chemical structure allows for diverse modifications, making it a versatile building block in the synthesis of complex molecules with potential biological activities.

Role as an Intermediate in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. nbinno.com Its reactive sites—the amino group and the halogen atoms—provide opportunities for a range of chemical transformations. This allows for the construction of more complex molecular architectures, a fundamental process in the development of new drugs. nbinno.com The strategic placement of the bromine and chlorine atoms on the pyridine (B92270) ring influences the regioselectivity of subsequent reactions, guiding the synthesis towards the desired products.

For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The halogen atoms can be displaced through nucleophilic substitution or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. These synthetic strategies are instrumental in building a library of compounds for biological screening.

Exploration of Bioactive Properties and Pharmacological Pathways

The derivatives synthesized from this compound are subjected to rigorous screening to explore their bioactive properties and understand their interactions with pharmacological pathways. These investigations aim to identify compounds that can modulate the activity of specific biological targets, such as enzymes or receptors, which are implicated in disease processes.

One notable area of investigation is the compound's potential as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). biosynth.com The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. biosynth.com Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. biosynth.com this compound has demonstrated the ability to inhibit PI3Kδ, thereby impeding the proliferation of human cancer cells in vitro and in vivo. biosynth.com

Development of Targeted Therapies

The development of targeted therapies represents a paradigm shift in cancer treatment, moving away from broad-spectrum cytotoxic agents towards drugs that specifically target the molecular abnormalities driving tumor growth. nih.govmdpi.com The unique structural features of this compound make it a valuable scaffold for designing such targeted agents. biosynth.com

By modifying the core structure, medicinal chemists can fine-tune the compound's affinity and selectivity for a particular biological target. nih.govmdpi.com This approach aims to maximize the therapeutic effect while minimizing off-target effects and associated toxicities. nih.gov The ultimate goal is to develop precision medicines that are effective against specific subtypes of cancer with a defined molecular profile. nih.govmdpi.com

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered medications. nih.gov

Derivatives of 2-aminopyridine (B139424) have been studied for their potential to inhibit various CYP450 isoforms. nih.gov For example, studies have investigated the inhibitory effects of 2-aminopyridine analogs on CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Understanding the potential for CYP450 inhibition is a critical aspect of preclinical drug development, as it helps to predict and mitigate the risk of adverse drug interactions in a clinical setting. nih.gov

Receptor Binding Studies

Receptor binding assays are essential tools in drug discovery for evaluating the affinity of a compound for a specific receptor. These studies provide valuable information about the potential mechanism of action and can guide the optimization of lead compounds.

In the context of this compound derivatives, receptor binding studies are employed to assess their interaction with various receptors implicated in disease. For instance, research on 2-aminopyridine derivatives has explored their binding affinity for receptors such as the activin receptor-like kinase 2 (ALK2). acs.org These studies help to elucidate the structure-activity relationship (SAR), providing insights into the chemical features required for potent and selective receptor binding. acs.org

Pyridine Derivatives in Anticancer, Antiviral, and Antibacterial Research

The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of compounds with diverse therapeutic properties. nih.govmdpi.com Pyridine derivatives have demonstrated significant potential in the fields of anticancer, antiviral, and antibacterial research. nih.govresearchgate.netnih.gov

Anticancer Activity: Pyridine-containing compounds have been investigated for their ability to inhibit the growth of various cancer cell lines. researchgate.netnih.gov For example, certain imidazo[1,2-a]pyridine (B132010) derivatives have shown promising anticancer activity. researchgate.net The mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival. researchgate.net

Antiviral Activity: The search for new antiviral agents is a global health priority. Pyridine derivatives have emerged as a promising class of compounds with potential antiviral activity. nih.govmdpi.com Research has focused on their ability to inhibit viral replication and other key processes in the viral life cycle. mdpi.com

Agrochemistry and Crop Protection

The field of agrochemistry continuously seeks novel molecules to protect crops and improve yields. Substituted pyridine compounds are a cornerstone of this research, and this compound functions as a key intermediate in the synthesis of new agrochemical products. nbinno.com Its chemical architecture is ideal for creating highly effective pesticides and herbicides. nbinno.com

The development of new herbicides and fungicides often relies on the use of versatile chemical intermediates that can be modified to create a diverse library of candidate compounds. This compound is valued for its role as a building block in this process. chemimpex.com The presence of bromo, chloro, and amino substituents on the pyridine ring allows for selective chemical reactions to build more complex molecules with desired bioactivity.

Research into novel herbicides has involved the synthesis of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, which have shown high efficacy in controlling various weeds. nih.gov Similarly, studies on new fungicides have included the development of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, demonstrating the utility of the pyridine scaffold in creating compounds with antifungal properties. mdpi.com The synthesis of such complex structures is facilitated by starting with versatile, multi-functionalized building blocks like this compound.

The utility of this compound in crop protection lies in its role as a precursor for a wide range of insecticides. While the compound itself is not an end-product pesticide, its incorporation into more complex molecules is a strategy used to develop new active ingredients. Pyridine-based structures are found in many commercial insecticides. For example, trifluoromethylpyridine derivatives are used to create products that control pests such as Lepidoptera (moths and butterflies), Diptera (flies), and Orthoptera (grasshoppers). nih.gov The development of such targeted insecticides often begins with foundational molecules like this compound, which provide the necessary chemical framework for further elaboration.

Materials Science Applications

The unique electronic and structural properties of heterocyclic compounds make them attractive candidates for the development of advanced materials. Isomers and derivatives of this compound are noted for their potential in materials science research. chemimpex.com

The development of materials for Organic Light-Emitting Diodes (OLEDs) often involves molecules with specific electronic properties capable of efficient light emission. Research has shown that compounds consisting of a 1,3,5-triazine (B166579) core linked to various aromatic arms through an amino group are relevant for OLED applications. mdpi.com These structures are studied for their conformational mobility and electronic characteristics, which are critical for device performance. mdpi.com As a substituted aminopyridine, this compound represents a potential building block for synthesizing larger, more complex molecules with the specific charge-transport and emissive properties required for use in optoelectronic devices.

The term "functional materials" refers to materials designed with specific properties for a particular application. The utility of this compound in this area stems from its versatility as a chemical intermediate. nbinno.com Through catalyzed chemical reactions, such as the Suzuki-Miyaura cross-coupling, this compound can be used to construct biaryl molecules and other complex structures. nih.govlibretexts.org These larger, synthesized molecules may possess tailored electronic, optical, or self-assembly properties, making them suitable for a range of applications in functional materials.

Catalysis Research

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic chemistry for forming carbon-carbon bonds. This compound, with its two halogen substituents at different positions on the pyridine ring, is a valuable substrate in this field, particularly for the Suzuki-Miyaura coupling reaction. nih.govorganic-chemistry.org This reaction involves three main steps: oxidative addition of the halide to a palladium(0) catalyst, transmetalation with an organoborane compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The coupling of nitrogen-containing heterocycles like pyridine can be challenging due to potential catalyst inhibition by the basic nitrogen atom. organic-chemistry.org However, significant advancements have been made. Research has demonstrated that highly active and stable palladium-phosphine catalysts can efficiently couple challenging substrates, including aminopyridines. organic-chemistry.org For instance, catalysts have been developed that show high reactivity for the Suzuki-Miyaura coupling of substrates like 3-amino-2-chloropyridine. organic-chemistry.org The ability to selectively react at either the bromo or chloro position on this compound under different catalytic conditions makes it a highly useful tool for chemists to synthesize complex biaryl compounds, which are important structures in pharmaceuticals and materials. nih.govlibretexts.org

Table 2: Summary of Applications

| Application Area | Role of this compound | Relevant Research Context | Source(s) |

|---|---|---|---|

| Agrochemistry | Intermediate / Building Block | Synthesis of novel herbicides and fungicides. | nbinno.comchemimpex.comnih.govmdpi.com |

| Materials Science | Precursor / Building Block | Potential use in synthesizing molecules for OLEDs and other functional materials. | nbinno.commdpi.com |

| Catalysis | Substrate | Used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. | nih.govlibretexts.orgorganic-chemistry.org |

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 588729-99-1 |

| 3-amino-2-chloropyridine | 6298-19-7 |

| 2,3,5-trichloropyridine | 16063-70-0 |

| Phenylboronic acid | 98-80-6 |

| 1,3,5-triazine | 290-87-9 |

Future Research Directions and Translational Perspectives for 3 Amino 5 Bromo 2 Chloropyridine

The strategic positioning of amino, bromo, and chloro substituents on the pyridine (B92270) ring makes 3-Amino-5-bromo-2-chloropyridine a highly versatile and valuable building block in synthetic and medicinal chemistry. medchemexpress.com Its inherent reactivity and functional group handles allow for diverse chemical transformations, paving the way for the creation of complex molecules with significant biological potential. Future research is poised to expand upon its utility, focusing on the rational design of novel derivatives, deeper mechanistic understanding, and the integration of advanced computational and experimental techniques.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-amino-5-bromo-2-chloropyridine via bromination of precursor pyridines?

- Methodology : Bromination of 2-amino-3-chloropyridine derivatives typically employs N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Reaction progress is monitored via HPLC or TLC, and regioselectivity is confirmed by comparing H NMR shifts of the brominated product with literature values . Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and halogen positions. Hydrogen bonding between the amino group and neighboring atoms is analyzed using Olex2 or Mercury for visualization. Crystallographic data (e.g., CCDC entries) are cross-validated with DFT-optimized geometries .

Q. What spectroscopic techniques are critical for characterizing purity and functional groups in this compound?

- Methodology :

- NMR : C NMR identifies substitution patterns (e.g., Br and Cl at C5 and C2). H NMR detects coupling between aromatic protons and NH.

- IR : Stretching frequencies at ~3400 cm (NH) and 600–800 cm (C-Br/C-Cl).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] (expected m/z: 207.94 for CHBrClN) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects (e.g., DMSO) are modeled using the polarizable continuum model (PCM). Thermochemical accuracy is validated against experimental atomization energies and ionization potentials .

Q. What strategies address regioselectivity challenges during functionalization of the pyridine ring?

- Methodology :

- Directing Groups : The amino group at C3 directs electrophilic substitution to C5. Bromine at C5 deactivates the ring, favoring meta-substitution for subsequent reactions (e.g., Suzuki coupling at C2).

- Protection/Deprotection : Protecting the NH group (e.g., as a trifluoroacetamide) prevents unwanted side reactions during halogenation .

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystalline phases?

- Methodology : Graph set analysis (e.g., Etter’s notation) categorizes NHN, NHCl, and BrBr interactions. Synchrotron XRD data combined with Hirshfeld surface analysis quantify interaction strengths. Hydrogen-bond motifs (e.g., R_2$$^2(8) rings) are correlated with thermal stability via DSC .

Q. How can contradictory data on melting points (e.g., 70–74°C vs. 65–69°C) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.